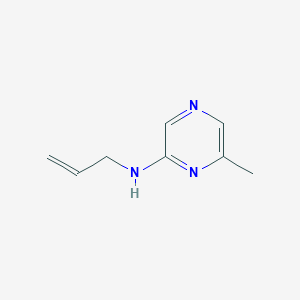
N-allyl-6-methylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-6-methylpyrazin-2-amine is an organic compound with the molecular formula C8H11N3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and features an allyl group attached to the nitrogen atom at the second position of the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-allyl-6-methylpyrazin-2-amine can be synthesized through several methods. One common approach involves the N-allylation of 6-methylpyrazin-2-amine using allyl halides in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by transition metals like palladium or nickel .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. For example, the nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides has been reported as an efficient method for synthesizing allylic amines . This method is practical, environmentally friendly, and scalable, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-allyl-6-methylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Epoxides or alcohols.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-allyl-6-methylpyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a ligand in biochemical assays.
Industry: It is used in the synthesis of polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N-allyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The allyl group allows the compound to act as a nucleophile, participating in various chemical reactions. The pyrazine ring can interact with enzymes and receptors, modulating their activity. This compound may also inhibit certain enzymes or receptors, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-allylpyrazin-2-amine: Similar structure but lacks the methyl group at the sixth position.
6-methylpyrazin-2-amine: Lacks the allyl group.
N-allyl-2-aminopyridine: Similar allyl group but different heterocyclic ring.
Uniqueness
N-allyl-6-methylpyrazin-2-amine is unique due to the presence of both the allyl group and the methyl group on the pyrazine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
6-methyl-N-prop-2-enylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-4-10-8-6-9-5-7(2)11-8/h3,5-6H,1,4H2,2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJLZJVEMHAIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
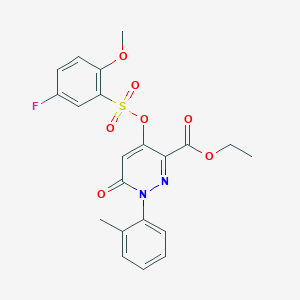
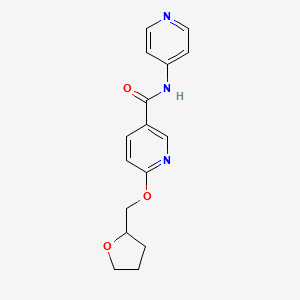
![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2790849.png)
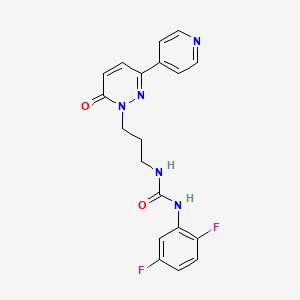
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/new.no-structure.jpg)

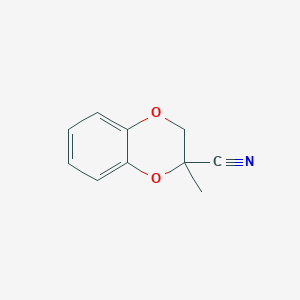

![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2790859.png)
![2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2790863.png)
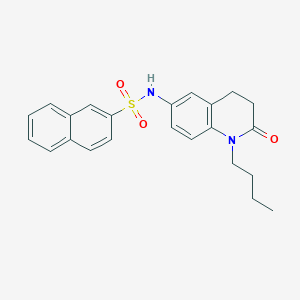
![N-(2H-1,3-benzodioxol-5-yl)-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamide](/img/structure/B2790866.png)
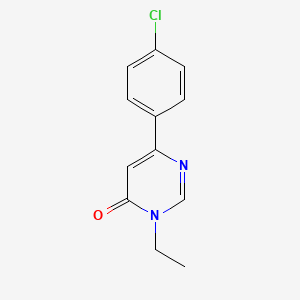
![1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2790868.png)
